
Isolopinavir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isolopinavir is a synthetic compound belonging to the class of protease inhibitors. It is structurally related to lopinavir, a well-known antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infections. This compound has been studied for its potential antiviral properties and its ability to inhibit the replication of various viruses, including HIV and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as phenylacetic acid, benzylamine, and various protecting groups to ensure selective reactions.
Introduction of functional groups: Functional groups such as hydroxyl and amide groups are introduced through selective oxidation and amidation reactions. Common reagents used in these steps include sodium periodate, acetic anhydride, and ammonia.
Final coupling and deprotection: The final step involves coupling the synthesized intermediate with a suitable protecting group, followed by deprotection to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
化学反応の分析
Types of Reactions
Isolopinavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols and amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated and aminated derivatives.
科学的研究の応用
Isolopinavir has been extensively studied for its antiviral properties. It has shown efficacy in inhibiting the replication of HIV by targeting the viral protease enzyme, thereby preventing the maturation of viral particles. Additionally, this compound has been investigated for its potential use in treating SARS-CoV-2 infections, where it inhibits the viral protease enzyme critical for viral replication.
In the field of chemistry, this compound is used as a model compound for studying protease inhibitors and their mechanisms of action. In biology and medicine, it serves as a valuable tool for understanding viral replication and developing new antiviral therapies. Industrially, this compound is used in the production of antiviral drugs and as a reference standard in quality control laboratories.
作用機序
Isolopinavir exerts its antiviral effects by inhibiting the activity of the viral protease enzyme. The protease enzyme is responsible for cleaving viral polyproteins into functional proteins required for viral replication. By binding to the active site of the protease enzyme, this compound prevents the cleavage of polyproteins, leading to the formation of immature and non-infectious viral particles. This mechanism is similar to that of other protease inhibitors, such as ritonavir and saquinavir.
類似化合物との比較
Isolopinavir is structurally similar to other protease inhibitors, including lopinavir, ritonavir, and saquinavir. it exhibits unique properties that distinguish it from these compounds. For example, this compound has shown higher potency in inhibiting certain viral proteases and has a different pharmacokinetic profile, leading to improved bioavailability and longer duration of action.
Similar Compounds
Lopinavir: Used in combination with ritonavir for the treatment of HIV infections.
Ritonavir: Boosts the efficacy of other protease inhibitors by inhibiting their metabolism.
Saquinavir: One of the first protease inhibitors developed for the treatment of HIV.
This compound’s unique structural features and improved pharmacokinetic properties make it a promising candidate for further research and development in antiviral therapy.
特性
CAS番号 |
1132765-59-3 |
|---|---|
分子式 |
C38H50N4O5 |
分子量 |
642.83 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2S,3S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)pentanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



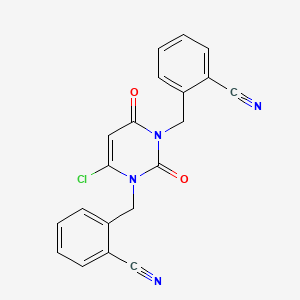
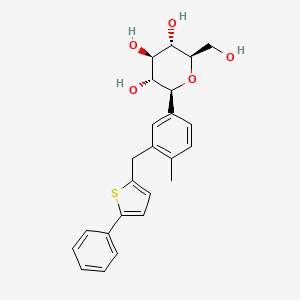
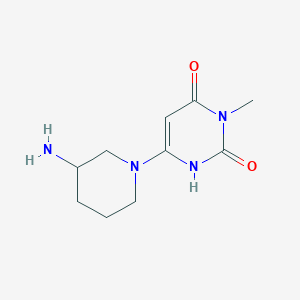
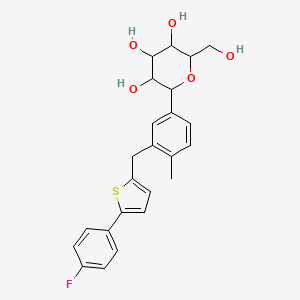
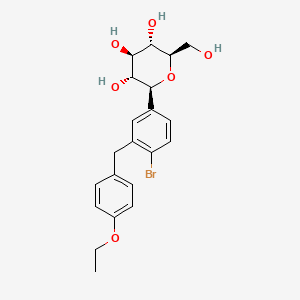
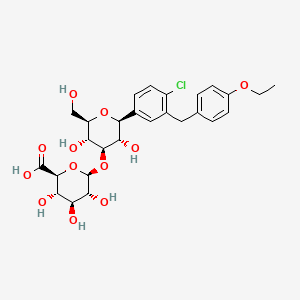
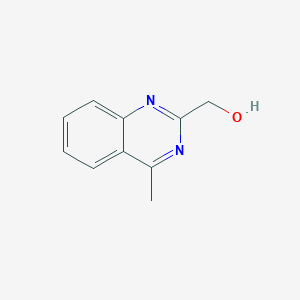
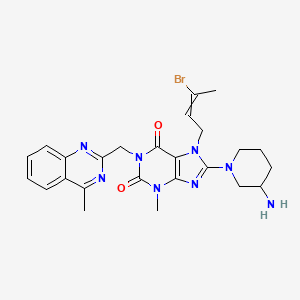
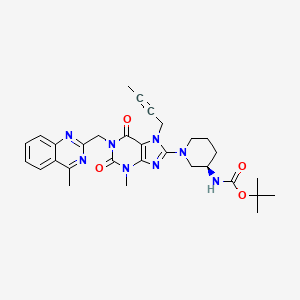
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
